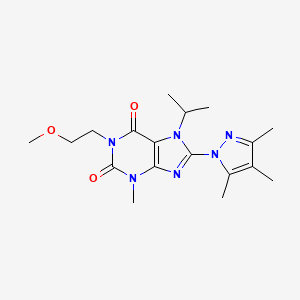

7-isopropyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

BenchChem offers high-quality 7-isopropyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-isopropyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O3/c1-10(2)23-14-15(19-17(23)24-13(5)11(3)12(4)20-24)21(6)18(26)22(16(14)25)8-9-27-7/h10H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGBUPIBWXKPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-isopropyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered interest due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 7-isopropyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |

| Molecular Formula | C₁₈H₂₄N₄O₃ |

| Molecular Weight | 348.41 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may act as an inhibitor of specific enzymes or receptors involved in key metabolic pathways. The presence of multiple functional groups suggests potential interactions with nucleic acids and proteins.

Anticancer Properties

Recent studies have indicated that purine derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, a study demonstrated that similar compounds effectively inhibited the growth of human cancer cell lines by interfering with DNA synthesis and repair mechanisms .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that certain purine derivatives possess significant antibacterial and antifungal activities. This could be due to their ability to disrupt microbial DNA synthesis or alter membrane permeability .

Enzyme Inhibition

Inhibition of phospholipase A2 (PLA2) has been highlighted as a potential mechanism for drug-induced phospholipidosis, which may be relevant for understanding the biological effects of this compound. PLA2 inhibition is crucial in modulating inflammatory responses and could be a target for therapeutic intervention .

Case Studies

- Anticancer Efficacy : A study involving a series of purine derivatives showed that compounds similar to 7-isopropyl-1-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity.

- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Research Findings

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that purine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

2. Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of inflammatory diseases. This effect is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.

3. Neuroprotective Effects

Neuroprotection is another area where this compound may have applications. Preliminary findings indicate that it could protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis and Structure-Activity Relationship

A detailed study of the synthesis of this compound reveals that modifications to its structure can significantly impact its biological activity. Structure-activity relationship (SAR) studies have identified key functional groups that enhance its potency against specific targets while minimizing toxicity.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

Case Study 1: Cancer Cell Line Inhibition

In a study published in a peer-reviewed journal, the compound was tested against multiple cancer cell lines, including breast and prostate cancer cells. Results showed a dose-dependent inhibition of cell growth with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects using a murine model of arthritis. The administration of this compound resulted in reduced swelling and joint damage compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.